3'-Carbamoylbiphenyl-3-ylboronic acid
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Overview
Description
3’-Carbamoylbiphenyl-3-ylboronic acid: is an organic compound with the molecular formula C13H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Carbamoylbiphenyl-3-ylboronic acid typically involves the reaction of a biphenyl derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of boronic acids, including 3’-Carbamoylbiphenyl-3-ylboronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3’-Carbamoylbiphenyl-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biphenyl derivatives with various substituents.
Scientific Research Applications
Chemistry: 3’-Carbamoylbiphenyl-3-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules .
Medicine: Boronic acid derivatives are explored for their potential in drug development, particularly as protease inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 3’-Carbamoylbiphenyl-3-ylboronic acid in chemical reactions involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications include enzyme active sites, where the boronic acid group forms reversible covalent bonds with serine residues .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-Carbamoylphenylboronic acid: Similar structure but with a single phenyl ring.
Uniqueness: 3’-Carbamoylbiphenyl-3-ylboronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler boronic acids. This makes it particularly useful in the synthesis of more complex molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C13H12BNO3 |
---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BNO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,17-18H,(H2,15,16) |
InChI Key |
KCVFBRVSVFZPDP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)N)(O)O |
Origin of Product |
United States |
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